Cas no 2460754-62-3 (2-methyl-2-(oxan-4-yl)pyrrolidine hydrochloride)
2-methyl-2-(oxan-4-yl)pyrrolidine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride
- Z4512924585
- EN300-26980587
- 2460754-62-3
- 2-methyl-2-(oxan-4-yl)pyrrolidine hydrochloride
- Pyrrolidine, 2-methyl-2-(tetrahydro-2H-pyran-4-yl)-, hydrochloride (1:1)
-
- MDL: MFCD32702866
- Inchi: 1S/C10H19NO.ClH/c1-10(5-2-6-11-10)9-3-7-12-8-4-9;/h9,11H,2-8H2,1H3;1H
- InChI Key: OSNKHHXHNFVFRE-UHFFFAOYSA-N
- SMILES: N1CCCC1(C)C1CCOCC1.[H]Cl
Computed Properties
- Exact Mass: 205.1233420g/mol
- Monoisotopic Mass: 205.1233420g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 154
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
2-methyl-2-(oxan-4-yl)pyrrolidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26980587-0.05g |
2-methyl-2-(oxan-4-yl)pyrrolidine hydrochloride |
2460754-62-3 | 95.0% | 0.05g |
$200.0 | 2025-03-20 | |
| Enamine | EN300-26980587-0.1g |
2-methyl-2-(oxan-4-yl)pyrrolidine hydrochloride |
2460754-62-3 | 95.0% | 0.1g |
$298.0 | 2025-03-20 | |
| Enamine | EN300-26980587-0.25g |
2-methyl-2-(oxan-4-yl)pyrrolidine hydrochloride |
2460754-62-3 | 95.0% | 0.25g |
$425.0 | 2025-03-20 | |
| Enamine | EN300-26980587-0.5g |
2-methyl-2-(oxan-4-yl)pyrrolidine hydrochloride |
2460754-62-3 | 95.0% | 0.5g |
$668.0 | 2025-03-20 | |
| Enamine | EN300-26980587-1.0g |
2-methyl-2-(oxan-4-yl)pyrrolidine hydrochloride |
2460754-62-3 | 95.0% | 1.0g |
$857.0 | 2025-03-20 | |
| Enamine | EN300-26980587-2.5g |
2-methyl-2-(oxan-4-yl)pyrrolidine hydrochloride |
2460754-62-3 | 95.0% | 2.5g |
$1680.0 | 2025-03-20 | |
| Enamine | EN300-26980587-5.0g |
2-methyl-2-(oxan-4-yl)pyrrolidine hydrochloride |
2460754-62-3 | 95.0% | 5.0g |
$2485.0 | 2025-03-20 | |
| Enamine | EN300-26980587-10.0g |
2-methyl-2-(oxan-4-yl)pyrrolidine hydrochloride |
2460754-62-3 | 95.0% | 10.0g |
$3683.0 | 2025-03-20 | |
| Enamine | EN300-26980587-1g |
2-methyl-2-(oxan-4-yl)pyrrolidine hydrochloride |
2460754-62-3 | 95% | 1g |
$1185.0 | 2023-09-11 | |
| Enamine | EN300-26980587-5g |
2-methyl-2-(oxan-4-yl)pyrrolidine hydrochloride |
2460754-62-3 | 95% | 5g |
$3438.0 | 2023-09-11 |
2-methyl-2-(oxan-4-yl)pyrrolidine hydrochloride Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 2-methyl-2-(oxan-4-yl)pyrrolidine hydrochloride
Introduction to 2-methyl-2-(oxan-4-yl)pyrrolidine hydrochloride (CAS No. 2460754-62-3)
2-methyl-2-(oxan-4-yl)pyrrolidine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2460754-62-3, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the pyrrolidine class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of an N-methyl group and an oxane ring substituent in its molecular structure imparts unique chemical and pharmacological properties, making it a valuable scaffold for medicinal chemistry investigations.
The molecular structure of 2-methyl-2-(oxan-4-yl)pyrrolidine hydrochloride consists of a pyrrolidine core substituted with a methyl group at the 2-position and an oxan-4-yl moiety at the 4-position. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in various biochemical assays and in vitro studies. This compound has garnered attention due to its potential role as a building block in the synthesis of novel bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics.
Recent advancements in computational chemistry and molecular modeling have highlighted the structural features of 2-methyl-2-(oxan-4-yl)pyrrolidine hydrochloride that contribute to its biological activity. The oxane ring, a saturated cyclic ether, introduces rigidity to the molecule, which can influence binding affinity to biological targets. Additionally, the N-methyl group can modulate pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration. These structural attributes make this compound a promising candidate for further exploration in drug design.
In the context of modern drug discovery, 2-methyl-2-(oxan-4-yl)pyrrolidine hydrochloride has been investigated for its potential interactions with various enzymes and receptors. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzyme targets implicated in neurological disorders. The oxan-4-yl substituent, in particular, has been shown to enhance binding interactions with specific protein domains, which could be leveraged to develop targeted therapies.
The synthesis of 2-methyl-2-(oxan-4-yl)pyrrolidine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have enabled more efficient production of this compound. These techniques not only improve scalability but also allow for the introduction of additional functional groups, expanding the chemical space available for derivative synthesis.
One of the most compelling aspects of 2-methyl-2-(oxan-4-yl)pyrrolidine hydrochloride is its versatility as a pharmacophore. By modifying its core structure or appending different substituents, researchers can generate libraries of compounds with tailored biological profiles. This flexibility is particularly valuable in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for further development.
The pharmacological profile of 2-methyl-2-(oxan-4-yl)pyrrolidine hydrochloride has been preliminarily assessed through in vitro assays. These studies have revealed potential interactions with receptors and enzymes relevant to pain modulation, neuroprotection, and anti-inflammatory responses. The compound's ability to engage multiple targets suggests that it may have therapeutic applications across several disease areas.
Furthermore, the oxane ring present in 2-methyl-2-(oxan-4-yllpyrrolidine hydrochloride) contributes to its stability under various conditions, making it a robust candidate for further preclinical development. Stability studies have demonstrated that this compound maintains its integrity during storage and incubation with metabolic enzymes, indicating promising pharmacokinetic properties.
In conclusion, 2-methyl--(oxan--4--y1)-pyrrolidine hydrochloride (CAS No. 2460754--62--3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its versatility as a scaffold for drug design, coupled with recent insights from computational modeling and synthetic chemistry innovations, positions it as a compelling candidate for further exploration in medicinal chemistry research.
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